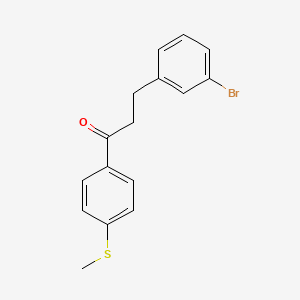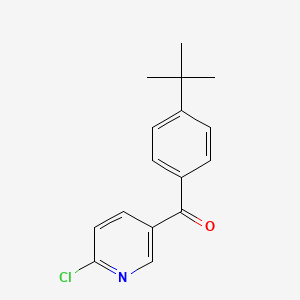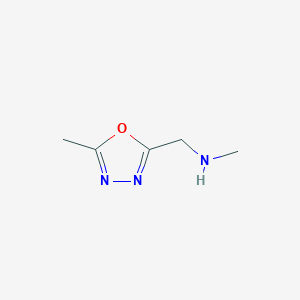
N-Méthyl-1-(5-méthyl-1,3,4-oxadiazol-2-YL)méthanamine
Vue d'ensemble
Description
1,3,4-Oxadiazoles are a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They have been widely studied due to their many important chemical and biological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available substrates .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by a five-membered ring containing an oxygen atom and two nitrogen atoms . The presence of these heteroatoms gives rise to various chemical reactions and contributes to the biological activity of these compounds .
Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions due to the presence of heteroatoms in their structure . For example, they can participate in annulation reactions, followed by desulfurization/intramolecular rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For example, some compounds in this class are solids at room temperature , while others are liquids .
Applications De Recherche Scientifique
Activité antibactérienne
Il peut être utilisé pour déterminer l'activité antibactérienne dans des solutions irradiées à 365 nm pendant 10 minutes avant d'ajouter une suspension cellulaire pour tester contre diverses souches bactériennes .
Applications antifongiques
Les composés oxadiazolylés apparentés ont montré des activités antifongiques in vitro contre des agents pathogènes comme Colletotrichum orbiculare, Botrytis cinerea et Rhizoctonia solani, ce qui suggère une utilisation potentielle dans les fongicides agricoles .
Recherche et développement chimiques
Comme indiqué par des fournisseurs tels que MilliporeSigma, ces composés sont souvent utilisés dans la recherche et le développement chimiques pour synthétiser de nouveaux matériaux ou étudier des réactions chimiques .
Études de formule moléculaire
La structure moléculaire et la masse de ces composés sont étudiées pour diverses propriétés chimiques et la réactivité potentielle avec d'autres substances .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
It is likely that the compound interacts with its targets through the nitrogen atoms present in its structure , but the exact nature of these interactions and the resulting changes are yet to be elucidated.
Biochemical Pathways
Oxadiazole derivatives have been associated with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects . Therefore, it is plausible that this compound could affect multiple pathways, but specific details are currently lacking.
Result of Action
Given the broad range of biological activities associated with oxadiazole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing various biochemical pathways. For instance, it has been noted for its potential interactions with enzymes involved in metabolic processes, although specific enzymes and the nature of these interactions require further elucidation . The compound’s structure allows it to participate in nucleophilic alkylation reactions, which are crucial in the synthesis of various biochemical compounds .
Cellular Effects
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, studies have shown that oxadiazole derivatives, including N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine, can exhibit anticancer activity by affecting the proliferation of cancer cells . The compound’s impact on cellular metabolism is also significant, as it can alter metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their activity. This binding can lead to changes in the expression of genes involved in various biochemical pathways . Additionally, the compound’s ability to participate in nucleophilic alkylation reactions further underscores its role in modulating biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that oxadiazole derivatives can maintain their activity over extended periods, although specific data on N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine’s stability and degradation are limited . Long-term effects observed in in vitro and in vivo studies include sustained modulation of cellular processes and potential therapeutic benefits .
Dosage Effects in Animal Models
The effects of N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications . Threshold effects and the compound’s therapeutic window are critical considerations in its use in animal models .
Metabolic Pathways
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound’s structure allows it to participate in reactions that alter metabolic flux and metabolite levels, influencing overall cellular metabolism . Specific enzymes involved in its metabolism include those that catalyze nucleophilic alkylation reactions .
Transport and Distribution
Within cells and tissues, N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can affect its overall efficacy and potential therapeutic applications .
Subcellular Localization
N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-YL)methanamine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it interacts with biomolecules within these compartments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
N-methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-4-7-8-5(9-4)3-6-2/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJBBIDQROEAMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651035 | |
| Record name | N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-27-8 | |
| Record name | N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1-(5-methyl-1,3,4-oxadiazol-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-trifluoroethyl N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B1531170.png)
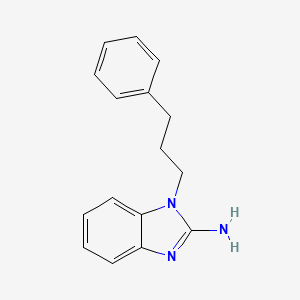
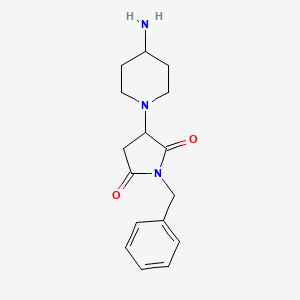
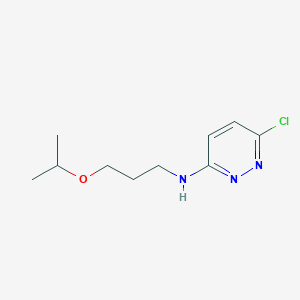
![2-{4H,6H,7H-thieno[3,2-c]pyran-4-yl}acetic acid](/img/structure/B1531180.png)
![(+/-)-cis-6-Hydroxy-1-methylbicyclo[4.3.0]nonane-2,7-dione](/img/structure/B1531181.png)
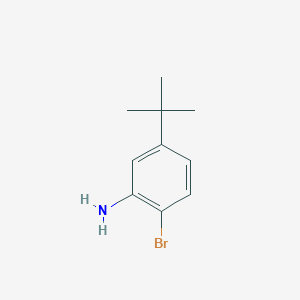
![2-[(1-Methylindole-2-carbonyl)amino]acetic acid](/img/structure/B1531183.png)




